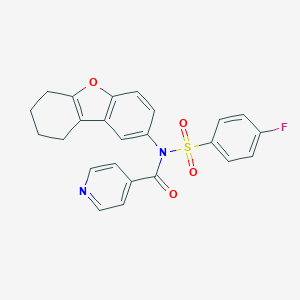![molecular formula C27H24ClNO4S B285072 4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This molecule is also known as GSK-J4, and it has been extensively studied for its ability to inhibit the activity of the histone demethylase JMJD3.
作用机制
The mechanism of action of GSK-J4 involves its binding to the active site of the histone demethylase JMJD3. This binding prevents the demethylation of histones, which in turn leads to changes in gene expression. The inhibition of JMJD3 activity by GSK-J4 has been shown to have significant effects on the expression of genes involved in various biological processes, including inflammation, immune response, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK-J4 are complex and depend on the specific biological system being studied. In general, GSK-J4 has been shown to have significant effects on gene expression, leading to changes in various biological processes. For example, GSK-J4 has been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of GSK-J4 is its specificity for the histone demethylase JMJD3. This specificity allows researchers to study the effects of JMJD3 inhibition on specific biological processes without affecting other histone demethylases. However, one of the main limitations of GSK-J4 is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 activity in some biological systems.
未来方向
There are several potential future directions for research on GSK-J4. One area of interest is the development of more potent and selective inhibitors of JMJD3 that could be used in clinical settings. Another area of interest is the study of the effects of JMJD3 inhibition on specific biological processes, such as cancer progression and immune response. Finally, the development of new methods for the synthesis of GSK-J4 and related compounds could lead to the discovery of novel inhibitors of histone demethylases with potential applications in various fields of scientific research.
合成方法
The synthesis of GSK-J4 involves several steps, starting with the preparation of the key intermediate 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene. This intermediate is then coupled with 4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzamide to yield the final product. The synthesis of GSK-J4 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
GSK-J4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of epigenetics, where it has been shown to inhibit the activity of the histone demethylase JMJD3. This enzyme plays a crucial role in regulating gene expression, and its inhibition by GSK-J4 has been shown to have significant effects on the expression of genes involved in various biological processes, including inflammation, immune response, and cancer.
属性
分子式 |
C27H24ClNO4S |
|---|---|
分子量 |
494 g/mol |
IUPAC 名称 |
4-chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H24ClNO4S/c1-17-7-14-26(18(2)15-17)34(31,32)29(27(30)19-8-10-20(28)11-9-19)21-12-13-25-23(16-21)22-5-3-4-6-24(22)33-25/h7-16H,3-6H2,1-2H3 |
InChI 键 |
HUQLHYAUVKPPBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)



![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)